molecular formula C12H10ClN3O2 B13933534 1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole

1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole

Cat. No.: B13933534
M. Wt: 263.68 g/mol
InChI Key: IUAFEQUAFKFZLA-UHFFFAOYSA-N
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Description

(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone is a complex organic compound that features a benzofuran ring fused with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-5-chloro-2,3-dihydrobenzofuran with imidazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like ethyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or aminated products .

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical research .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects .

Industry

Industrially, (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)-1H-imidazol-1-ylmethanone stands out due to its unique combination of a benzofuran ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

(4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C12H10ClN3O2/c13-9-5-8(12(17)16-3-2-15-6-16)11-7(10(9)14)1-4-18-11/h2-3,5-6H,1,4,14H2

InChI Key

IUAFEQUAFKFZLA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C(=C(C=C2C(=O)N3C=CN=C3)Cl)N

Origin of Product

United States

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